![molecular formula C14H22F3N3O B2801257 N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide CAS No. 1197784-77-2](/img/structure/B2801257.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide, also known as CR845, is a kappa opioid receptor agonist that has been found to have potential therapeutic uses in the field of pain management.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been the subject of numerous scientific studies, with a particular focus on its potential use as a pain management drug. In preclinical studies, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been shown to be effective in reducing pain without producing the unwanted side effects associated with traditional opioid drugs. Clinical studies have also shown promising results, with N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide demonstrating efficacy in reducing pain in patients with various conditions, including osteoarthritis, chronic low back pain, and postoperative pain.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide acts as a selective kappa opioid receptor agonist, binding to these receptors in the central nervous system to produce analgesic effects. Unlike traditional opioid drugs, which also bind to mu opioid receptors and produce unwanted side effects such as respiratory depression and addiction, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has a more targeted mechanism of action that may reduce these side effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation and to have potential uses in the treatment of pruritus (itching) and depression.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide in lab experiments is its selectivity for kappa opioid receptors, which allows for more targeted studies of the effects of these receptors. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
Future Directions
There are many potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide. One area of interest is the development of new pain management drugs that target kappa opioid receptors, potentially using N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide as a model compound. Other potential applications include the treatment of inflammation, pruritus, and depression. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide and its potential uses in various medical conditions.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide involves the reaction of 1-cyano-1,2-dimethylpropylamine with 3-(trifluoromethyl)piperidine-1-carboxylic acid, followed by the addition of acetic anhydride to form the acetamide group. The resulting compound is then purified using various chromatography techniques.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3N3O/c1-10(2)13(3,9-18)19-12(21)8-20-6-4-5-11(7-20)14(15,16)17/h10-11H,4-8H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDIZLFWKUSWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide |
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